2-(3-Bromophenyl)-1,3-dioxane
Overview
Description
2-(3-Bromophenyl)-1,3-dioxane is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,3-dioxane typically involves the reaction of 3-bromophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxane ring. The reaction conditions often include heating under reflux and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative without the bromine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution: Products include various substituted phenyl-1,3-dioxane derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include phenyl-1,3-dioxane without the bromine atom.
Scientific Research Applications
2-(3-Bromophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,3-dioxane involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxane: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-1,3-dioxane: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1,4-dioxane: Similar structure but with a different dioxane ring configuration.
Uniqueness
2-(3-Bromophenyl)-1,3-dioxane is unique due to the specific positioning of the bromine atom and the 1,3-dioxane ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRRZJFAXMRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435718 | |
Record name | 2-(3-bromophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67437-93-8 | |
Record name | 2-(3-bromophenyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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